NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl (Bz-calix[8]-C4-mesitylimidazolium-Cl)
Descripción
NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl (Bz-calix[8]-C4-mesitylimidazolium-Cl) is a complex organic compound that belongs to the class of imidazolium-based calixarenes. These compounds are known for their unique structural properties and their ability to form stable complexes with various anions. The compound is characterized by the presence of mesitylimidazolium groups and a calix[8]arene framework, which contribute to its high stability and reactivity.
Propiedades
IUPAC Name |
1-[4-[[5,11,17,23,29,35,41,47-octakis(phenylmethoxy)-50,51,52,53,54,55,56-heptakis[4-[3-(2,4,6-trimethylphenyl)imidazol-3-ium-1-yl]butoxy]-49-nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaenyl]oxy]butyl]-3-(2,4,6-trimethylphenyl)imidazol-3-ium;octachloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C240H264N16O16.8ClH/c1-169-113-177(9)225(178(10)114-169)249-97-89-241(161-249)81-49-57-105-257-233-201-129-203-139-218(266-154-194-67-35-26-36-68-194)141-205(234(203)258-106-58-50-82-242-90-98-250(162-242)226-179(11)115-170(2)116-180(226)12)131-207-143-220(268-156-196-71-39-28-40-72-196)145-209(236(207)260-108-60-52-84-244-92-100-252(164-244)228-183(15)119-172(4)120-184(228)16)133-211-147-222(270-158-198-75-43-30-44-76-198)149-213(238(211)262-110-62-54-86-246-94-102-254(166-246)230-187(19)123-174(6)124-188(230)20)135-215-151-224(272-160-200-79-47-32-48-80-200)152-216(240(215)264-112-64-56-88-248-96-104-256(168-248)232-191(23)127-176(8)128-192(232)24)136-214-150-223(271-159-199-77-45-31-46-78-199)148-212(239(214)263-111-63-55-87-247-95-103-255(167-247)231-189(21)125-175(7)126-190(231)22)134-210-146-221(269-157-197-73-41-29-42-74-197)144-208(237(210)261-109-61-53-85-245-93-101-253(165-245)229-185(17)121-173(5)122-186(229)18)132-206-142-219(267-155-195-69-37-27-38-70-195)140-204(130-202(233)138-217(137-201)265-153-193-65-33-25-34-66-193)235(206)259-107-59-51-83-243-91-99-251(163-243)227-181(13)117-171(3)118-182(227)14;;;;;;;;/h25-48,65-80,89-104,113-128,137-152,161-168H,49-64,81-88,105-112,129-136,153-160H2,1-24H3;8*1H/q+8;;;;;;;;/p-8 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJJLPXKFDMBLS-UHFFFAOYSA-F | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[N+]2=CN(C=C2)CCCCOC3=C4CC5=CC(=CC(=C5OCCCCN6C=C[N+](=C6)C7=C(C=C(C=C7C)C)C)CC8=CC(=CC(=C8OCCCCN9C=C[N+](=C9)C1=C(C=C(C=C1C)C)C)CC1=CC(=CC(=C1OCCCCN1C=C[N+](=C1)C1=C(C=C(C=C1C)C)C)CC1=C(C(=CC(=C1)OCC1=CC=CC=C1)CC1=C(C(=CC(=C1)OCC1=CC=CC=C1)CC1=C(C(=CC(=C1)OCC1=CC=CC=C1)CC1=C(C(=CC(=C1)OCC1=CC=CC=C1)CC3=CC(=C4)OCC1=CC=CC=C1)OCCCCN1C=C[N+](=C1)C1=C(C=C(C=C1C)C)C)OCCCCN1C=C[N+](=C1)C1=C(C=C(C=C1C)C)C)OCCCCN1C=C[N+](=C1)C1=C(C=C(C=C1C)C)C)OCCCCN1C=C[N+](=C1)C1=C(C=C(C=C1C)C)C)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)C.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C240H264Cl8N16O16 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3912 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl involves a multi-step process that includes the formation of the imidazolium salt and its subsequent incorporation into the calix[8]arene framework. The initial step typically involves the alkylation of imidazole with mesityl chloride to form the mesitylimidazolium chloride. This intermediate is then reacted with a pre-synthesized calix[8]arene under specific conditions to yield the final product. The reaction conditions often include the use of polar solvents such as dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This involves the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions
NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form the corresponding reduced species.
Substitution: The mesitylimidazolium groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides and amines. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted imidazolium derivatives .
Aplicaciones Científicas De Investigación
NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl involves its ability to form stable complexes with anions through non-covalent interactions. The mesitylimidazolium groups provide a positively charged environment that attracts and binds anions, while the calix[8]arene framework offers a rigid structure that enhances the stability of these complexes. This interaction is facilitated by hydrogen bonding, π-π interactions, and electrostatic forces .
Comparación Con Compuestos Similares
Similar Compounds
- Calix 4imidazolium : Known for its ability to sense fluoride selectively even in aqueous solutions .
- Calix 5imidazolium : Recognizes neutral fullerenes through π-π interactions and makes them soluble in water .
Uniqueness
NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl stands out due to its unique combination of mesitylimidazolium groups and a calix[8]arene framework, which provides enhanced stability and reactivity compared to other similar compounds. Its ability to form stable complexes with a wide range of anions makes it a versatile compound for various scientific and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
